Methyl 2-formylpyrimidine-4-carboxylate
Description
Methyl 2-formylpyrimidine-4-carboxylate (CAS: CID 130116415) is a pyrimidine derivative with a molecular formula C₇H₆N₂O₃. Its structure features a pyrimidine ring substituted with a formyl group (-CHO) at position 2 and a methyl ester (-COOCH₃) at position 4 (Figure 1). The SMILES notation is COC(=O)C₁=NC(=NC=C₁)C=O, and its InChIKey is PNDHGYFQHOLPMG-UHFFFAOYSA-N .
Properties
IUPAC Name |
methyl 2-formylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)5-2-3-8-6(4-10)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHGYFQHOLPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823354-99-9 | |
| Record name | methyl 2-formylpyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formylpyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with formylating agents. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrimidine ring using a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methyl 2-carboxypyrimidine-4-carboxylate.
Reduction: Methyl 2-hydroxymethylpyrimidine-4-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-formylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations and interactions with nucleophiles. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Physicochemical Properties
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)
- Structure : Features a chloro (-Cl) group at position 2, a methyl (-CH₃) group at position 6, and a carboxylic acid (-COOH) at position 4 .
- Key Differences :
Methyl Salicylate (Table 3 in )
- Structure : An aromatic ester with a hydroxyl group ortho to the ester.
- Comparison : While both compounds contain methyl esters, Methyl salicylate’s benzene ring and hydroxyl group confer distinct UV absorption and antioxidant properties, unlike the pyrimidine-based electronic effects in this compound .
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